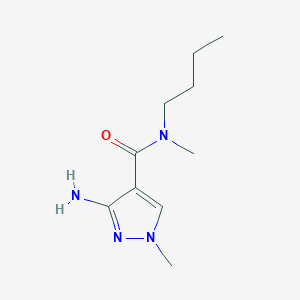![molecular formula C13H17N3O B11732669 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol CAS No. 1856094-37-5](/img/structure/B11732669.png)
2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-phenylethylamino group and an ethan-1-ol group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol beinhaltet typischerweise die Reaktion von 2-Phenylethylamin mit einem geeigneten Pyrazolderivat. Eine gängige Methode beinhaltet die Kondensation von 2-Phenylethylamin mit 4-Chloropyrazol in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethan-1-ol-Gruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Substitution: Der Pyrazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Ethan-1-ol-Gruppe 2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanal oder 2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethansäure ergeben .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer Materialien eingesetzt werden.
Biologie: Die Verbindung hat sich als Ligand für biologische Rezeptoren gezeigt, was sie in biochemischen Studien nützlich macht.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel aufgrund ihrer Wechselwirkung mit spezifischen molekularen Zielstrukturen gezeigt.
Industrie: Es kann bei der Produktion von Spezialchemikalien und Pharmazeutika eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es an bestimmten Rezeptorstellen als Agonist oder Antagonist wirken und zelluläre Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenylethylamin: Eine einfachere Verbindung mit einer ähnlichen Phenylethylaminstruktur, jedoch ohne den Pyrazolring.
4-(2-Phenylethyl)pyrazol: Eine Verbindung mit einem ähnlichen Pyrazolring, jedoch mit unterschiedlichen Substituenten.
Einzigartigkeit
2-{4-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol ist aufgrund der Kombination aus Pyrazolring und 2-Phenylethylaminogruppe einzigartig. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, die es für bestimmte Anwendungen wertvoll machen, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können .
Eigenschaften
CAS-Nummer |
1856094-37-5 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[4-(2-phenylethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-9-8-16-11-13(10-15-16)14-7-6-12-4-2-1-3-5-12/h1-5,10-11,14,17H,6-9H2 |
InChI-Schlüssel |
QTVSHBZLVCCNJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CN(N=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11732594.png)
![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732614.png)
![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11732676.png)
